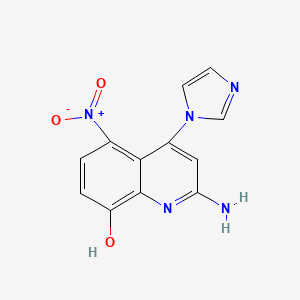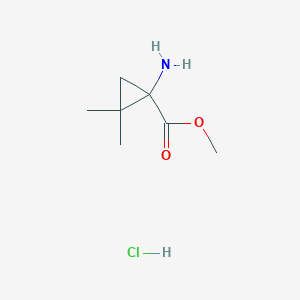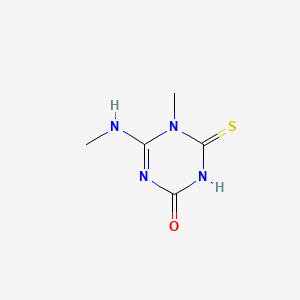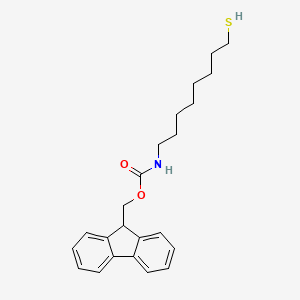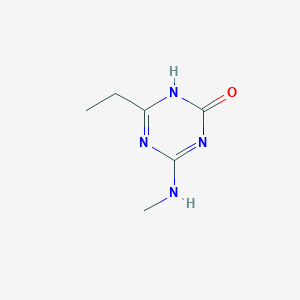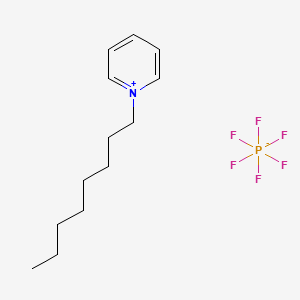
Octylpyridinium hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octylpyridin-1-iumhexafluorophosphate(V) is a quaternary ammonium salt with the molecular formula C13H22F6NP. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is characterized by its high thermal stability and solubility in organic solvents, making it a valuable reagent in synthetic chemistry .
Métodos De Preparación
The synthesis of 1-Octylpyridin-1-iumhexafluorophosphate(V) typically involves the quaternization of pyridine with octyl bromide, followed by anion exchange with hexafluorophosphate. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the process is usually carried out under inert atmosphere to prevent moisture interference .
Synthetic Route:
Quaternization: Pyridine reacts with octyl bromide in the presence of a base (e.g., potassium carbonate) to form 1-octylpyridinium bromide.
Anion Exchange: The bromide ion is then exchanged with hexafluorophosphate using a salt like potassium hexafluorophosphate.
Industrial Production: Industrial production methods for 1-Octylpyridin-1-iumhexafluorophosphate(V) follow similar synthetic routes but are scaled up to accommodate larger quantities. The process involves rigorous purification steps to ensure high purity and yield .
Análisis De Reacciones Químicas
1-Octylpyridin-1-iumhexafluorophosphate(V) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridinium compounds.
Substitution: Nucleophilic substitution reactions can occur at the octyl chain, where halides or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like thiols or amines.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced pyridinium compounds.
Substitution: Substituted octyl derivatives.
Aplicaciones Científicas De Investigación
1-Octylpyridin-1-iumhexafluorophosphate(V) has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: This compound is employed in the study of ion transport and membrane dynamics due to its ability to interact with biological membranes.
Medicine: Research has explored its potential as an antimicrobial agent, given its ability to disrupt microbial cell membranes.
Mecanismo De Acción
The mechanism by which 1-Octylpyridin-1-iumhexafluorophosphate(V) exerts its effects involves its interaction with molecular targets such as cell membranes and enzymes. The compound’s hydrophobic octyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, the hexafluorophosphate anion can participate in various ionic interactions, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
1-Octylpyridin-1-iumhexafluorophosphate(V) can be compared with other quaternary ammonium salts such as:
1-Hexylpyridin-1-ium hexafluorophosphate(V): Similar structure but with a shorter alkyl chain, leading to different solubility and reactivity properties.
1-Decylpyridin-1-ium hexafluorophosphate(V): Longer alkyl chain, which may enhance hydrophobic interactions but reduce solubility in certain solvents.
1-Octylpyridin-1-ium tetrafluoroborate: Different anion, which can affect the compound’s ionic strength and reactivity
Uniqueness: 1-Octylpyridin-1-iumhexafluorophosphate(V) stands out due to its balanced hydrophobic and hydrophilic properties, making it versatile for various applications in both aqueous and organic environments.
Propiedades
Fórmula molecular |
C13H22F6NP |
|---|---|
Peso molecular |
337.28 g/mol |
Nombre IUPAC |
1-octylpyridin-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C13H22N.F6P/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;1-7(2,3,4,5)6/h7,9-10,12-13H,2-6,8,11H2,1H3;/q+1;-1 |
Clave InChI |
INJAIFUMMHPCQW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[N+]1=CC=CC=C1.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



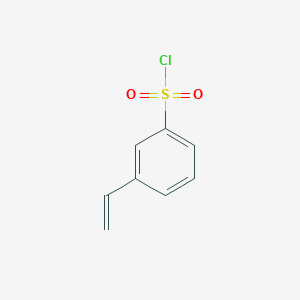
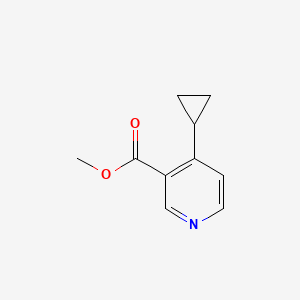
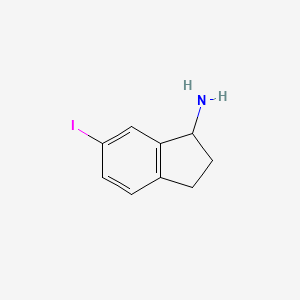
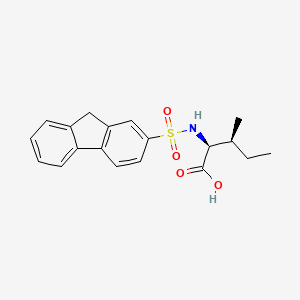
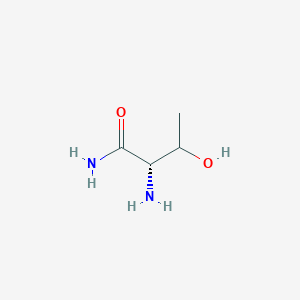
![7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine](/img/structure/B13130167.png)

